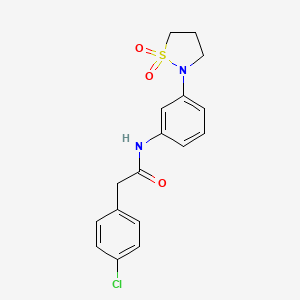

2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide

Description

2-(4-Chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group and a 1,1-dioxidoisothiazolidine ring. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by halogenated aryl groups and sulfone-containing motifs .

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-14-7-5-13(6-8-14)11-17(21)19-15-3-1-4-16(12-15)20-9-2-10-24(20,22)23/h1,3-8,12H,2,9-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKNQRXQNHCIHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 4-chlorophenylacetic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride.

Amidation Reaction: The acid chloride is then reacted with 3-(1,1-dioxidoisothiazolidin-2-yl)aniline in the presence of a base, such as triethylamine, to form the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Acetamide Scaffold

The acetamide backbone is shared with multiple analogs, but substituents on the phenyl ring and nitrogen atom dictate pharmacological and physicochemical properties. Key analogs include:

Key Observations :

- Lipophilicity: The diethylamino-substituted analog (Y203-7762) exhibits higher logP (4.315) compared to the target compound (estimated logP ~3.0–3.5 due to the polar sulfone group).

- Heterocyclic Influence : Piperazine and oxadiazole analogs () show enhanced solubility or metabolic resistance compared to the isothiazolidine sulfone, which may improve bioavailability.

Physicochemical Comparison

Insights :

Anticancer Potential

- Oxadiazole Analogs : Compounds like 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-acryloylphenyl)acetamide exhibit cytotoxic activity in tumor cell lines (e.g., IC₅₀ values in µM range) via microculture tetrazolium assays .

- Piperazine Derivatives : N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide shows anticonvulsant activity, suggesting CNS penetration .

Antimicrobial and Coordination Properties

Structure-Activity Relationships (SAR)

Biological Activity

The compound 2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is an organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- A 4-chlorophenyl group that enhances lipophilicity and biological activity.

- An isothiazolidin-2-yl moiety which may interact with various biological targets.

- An acetamide functional group that can participate in hydrogen bonding and other interactions crucial for biological activity.

The molecular formula is CHClNOS, with a molecular weight of approximately 344.85 g/mol.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The isothiazolidine ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction may disrupt cellular signaling pathways, leading to various biological effects such as antimicrobial or anticancer activities.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | The compound may inhibit specific enzymes involved in metabolic pathways. |

| Receptor Modulation | It may bind to receptors, altering their activity and affecting signal transduction. |

| Antimicrobial Activity | Exhibits potential against various pathogens through membrane disruption or enzymatic inhibition. |

Antimicrobial Activity

Research indicates that compounds similar to This compound demonstrate significant antimicrobial properties. A study evaluating various chloroacetamides found that those with a chlorinated phenyl group were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antimicrobial Testing

In a comparative study, the compound was tested against several bacterial strains:

- Tested Strains: Escherichia coli, Staphylococcus aureus, Candida albicans

- Results: The compound showed moderate effectiveness against Gram-positive bacteria while being less effective against Gram-negative strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship of similar compounds suggests that the positioning of substituents on the phenyl ring significantly influences biological activity. The presence of halogen atoms increases lipophilicity, facilitating membrane penetration and enhancing antimicrobial efficacy .

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of This compound . Future studies should focus on:

- In vivo testing to assess therapeutic efficacy and safety.

- Detailed mechanistic studies to identify specific molecular targets.

- Exploration of potential applications in treating infections or other diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.